molecular formula C6H7N3O2 B12978151 Ethyl 1,3,5-triazine-2-carboxylate CAS No. 81840-52-0

Ethyl 1,3,5-triazine-2-carboxylate

Cat. No.: B12978151
CAS No.: 81840-52-0
M. Wt: 153.14 g/mol
InChI Key: MYSAUBXZHRJRML-UHFFFAOYSA-N
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Description

Ethyl 1,3,5-triazine-2-carboxylate is an organic compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3,5-triazine-2-carboxylate can be synthesized through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethyl alcohol in the presence of a base such as sodium carbonate. The reaction typically occurs under reflux conditions in a solvent like dioxane or dichloroethane .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs microwave irradiation to enhance reaction rates and yields. This method provides the desired product in less time and with higher purity compared to conventional methods .

Mechanism of Action

The mechanism of action of ethyl 1,3,5-triazine-2-carboxylate and its derivatives varies depending on their specific applications. In biological systems, these compounds often act by inhibiting key enzymes or interfering with cellular processes. For example, some triazine derivatives inhibit photosynthesis in plants by blocking the photosystem II complex . In medicine, certain triazine compounds exert their effects by interfering with DNA synthesis and cell division, leading to the death of cancer cells .

Comparison with Similar Compounds

Ethyl 1,3,5-triazine-2-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific ester functional group, which allows for further chemical modifications and applications in various fields.

Properties

CAS No.

81840-52-0

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

ethyl 1,3,5-triazine-2-carboxylate

InChI

InChI=1S/C6H7N3O2/c1-2-11-6(10)5-8-3-7-4-9-5/h3-4H,2H2,1H3

InChI Key

MYSAUBXZHRJRML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=NC=N1

Origin of Product

United States

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